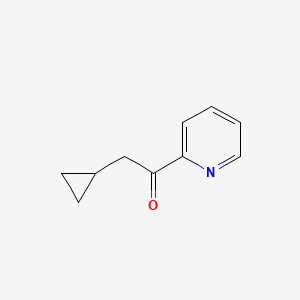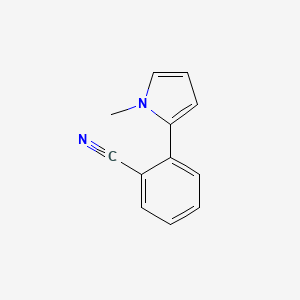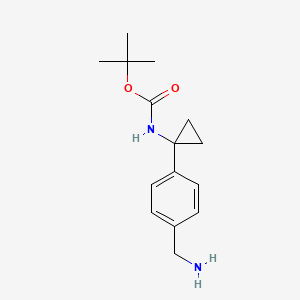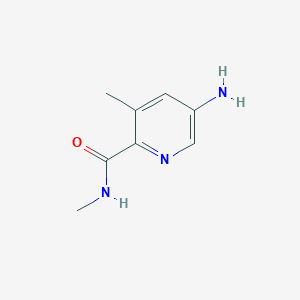
5-Amino-N,3-dimethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-N,3-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an amino group at the 5th position and two methyl groups at the N and 3rd positions of the picolinamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,3-dimethylpicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-nitro-3-methyl benzoic acid.
Reduction Reaction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination Reaction: The amino group is then chlorinated using reagents like thionyl chloride.
Esterification Reaction: The resulting compound undergoes esterification to form an ester intermediate.
Ammonolysis Reaction: Finally, the ester is converted to this compound through ammonolysis.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and optimizing reaction conditions to achieve high yields and purity while minimizing waste and cost.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-N,3-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinamides.
Applications De Recherche Scientifique
5-Amino-N,3-dimethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 5-Amino-N,3-dimethylpicolinamide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1MQ: Known for its metabolic effects and potential therapeutic applications.
N,N-Dimethylformamide: Used as a solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Similar to N,N-Dimethylformamide but with different reactivity and applications .
Uniqueness
5-Amino-N,3-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
5-amino-N,3-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-6(9)4-11-7(5)8(12)10-2/h3-4H,9H2,1-2H3,(H,10,12) |
Clé InChI |
HYDUBJXQIUNNEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C(=O)NC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


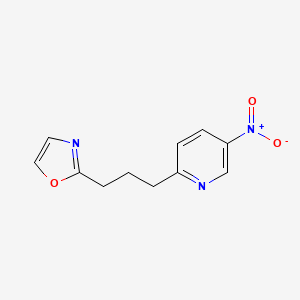
![7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13921002.png)
![4-Bromo-2,3-dihydrofuro[2,3-c]pyridin-7-amine](/img/structure/B13921003.png)

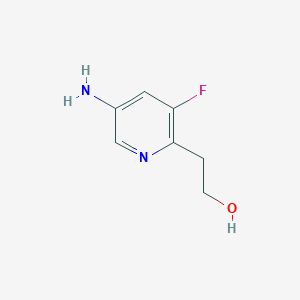
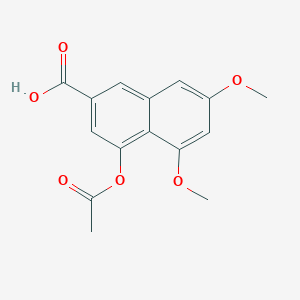
![5-[(4-Methoxyphenyl)sulfanyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13921025.png)
![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)
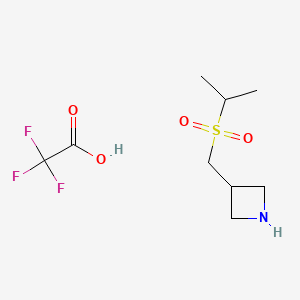
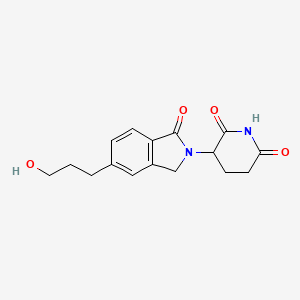
![Methyl 4-methylene-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13921067.png)
